molecular formula C5H6N2O2 B6211431 3-diazopentane-2,4-dione CAS No. 29397-21-5

3-diazopentane-2,4-dione

Cat. No. B6211431
CAS RN: 29397-21-5
M. Wt: 126.1
InChI Key:
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Description

3-diazopentane-2,4-dione, also known as 3-diazopentanedione, is a heterocyclic organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of organic compounds, such as amines, alcohols, ketones, and esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, 3-diazopentane-2,4-dione has been studied for its biological activities, particularly its ability to inhibit the enzyme monoamine oxidase (MAO).

Mechanism of Action

The mechanism of action of 3-diazopentane-2,4-dionene-2,4-dione is not completely understood. However, it is believed that the compound binds to the active site of MAO and inhibits its activity. In addition, 3-diazopentane-2,4-dionene-2,4-dione may also interact with other enzymes involved in the metabolism of monoamine neurotransmitters, such as monoamine oxidase B (MAOB) and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-diazopentane-2,4-dionene-2,4-dione have been studied in several animal models. Studies have shown that the compound can inhibit the activity of MAO, resulting in increased levels of monoamine neurotransmitters in the brain. This has been associated with antidepressant-like effects in animal models. In addition, 3-diazopentane-2,4-dionene-2,4-dione has been shown to have anti-inflammatory and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 3-diazopentane-2,4-dionene-2,4-dione in laboratory experiments include its availability, ease of synthesis, and low toxicity. In addition, the compound has been shown to have a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations to using 3-diazopentane-2,4-dionene-2,4-dione in laboratory experiments. For example, the compound is not very soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, the compound is not very stable and may decompose over time.

Future Directions

Given the versatility of 3-diazopentane-2,4-dionene-2,4-dione and its potential applications in scientific research, there are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the investigation of its mechanism of action, the study of its biochemical and physiological effects, and the development of new pharmaceuticals and agrochemicals based on the compound. In addition, the compound could be used as a starting material for the synthesis of other organic compounds, such as amines, alcohols, ketones, and esters.

Synthesis Methods

3-diazopentane-2,4-dionene-2,4-dione can be synthesized in several ways. The most common method is the reaction of an amide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an aldol condensation product, which can then be cyclized with a diazotizing agent, such as sodium nitrite, to produce 3-diazopentane-2,4-dionene-2,4-dione. The reaction can also be carried out in the presence of a catalyst, such as piperidine, to improve the yields.

Scientific Research Applications

3-diazopentane-2,4-dionene-2,4-dione has been studied for its potential applications in scientific research, particularly in the field of synthetic organic chemistry. It has been used as a building block for the synthesis of a variety of organic compounds, such as amines, alcohols, ketones, and esters. In addition, it has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters, such as serotonin and dopamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-diazopentane-2,4-dione can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in this synthesis pathway include the preparation of a diazonium salt, the reaction of the diazonium salt with a ketone, and the subsequent hydrolysis of the resulting compound to yield the final product.", "Starting Materials": ["Pentane-2,4-dione", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": ["Step 1: Dissolve 10 g of pentane-2,4-dione in 50 mL of ethanol and add 10 mL of hydrochloric acid. Cool the mixture to 0°C.", "Step 2: In a separate flask, dissolve 8 g of sodium nitrite in 50 mL of water. Add this solution dropwise to the cooled ketone solution with stirring. The resulting diazonium salt should be kept at 0°C.", "Step 3: In a separate flask, dissolve 10 g of the desired ketone in 50 mL of ethanol. Add this solution dropwise to the diazonium salt solution with stirring. The reaction mixture should be kept at 0°C for 30 minutes.", "Step 4: Add 50 mL of water to the reaction mixture and slowly add 10 mL of sodium hydroxide solution. Stir the mixture for 30 minutes at room temperature.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by recrystallization from ethanol." ] }

CAS RN

29397-21-5

Product Name

3-diazopentane-2,4-dione

Molecular Formula

C5H6N2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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